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Compound of Interest

Compound Name: S2101

Cat. No.: B15583425 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist in the accurate and efficient selection of patients for the SWOG S2101
(BiCaZO) clinical trial. The S2101 trial is a Phase II study evaluating the combination of

cabozantinib and nivolumab in patients with advanced, immunotherapy-refractory melanoma or

head and neck squamous cell carcinoma (HNSCC), with patient stratification based on tumor

mutational burden (TMB) and a tumor inflammation signature (TIS).[1][2]

Frequently Asked Questions (FAQs)
Q1: What is the primary objective of the S2101 trial?

A1: The primary objectives are to evaluate the feasibility of molecular characterization based

on Tumor Mutational Burden (TMB) and gene expression profiling for Tumor Inflammation

Score (TIS) for patient stratification and to assess the efficacy, measured by overall response

rate (ORR), of cabozantinib plus nivolumab in these biomarker-defined subgroups.[3]

Q2: Who is the target patient population for the S2101 trial?

A2: The trial is designed for adults (≥ 18 years) with histologically confirmed advanced,

unresectable, recurrent, or metastatic non-uveal melanoma or squamous cell carcinoma of the

head and neck (HNSCC) originating from the oropharynx, oral cavity, hypopharynx, or larynx.
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[4] A critical inclusion criterion is documented disease progression on or within 12 weeks of the

last dose of a PD-1 checkpoint inhibitor-based therapy.[4]

Q3: What are the key exclusion criteria to be aware of?

A3: Key exclusion criteria include, but are not limited to:

Primary tumors of the nasopharynx.[5]

Active infections such as HIV, Hepatitis B, or Hepatitis C with detectable viral loads.[4]

Significant cardiovascular conditions or poor organ function that would make the treatment

regimen unsafe.[5]

Uncontrolled hypertension.[4]

Prior treatment with anti-VEGF therapies.

History of hemoptysis or tumor bleeding.[4]

Q4: What are the biomarkers used for patient stratification in the S2101 trial?

A4: Patients are stratified based on two key biomarkers derived from tumor tissue analysis:

Tumor Mutational Burden (TMB): The number of somatic mutations per megabase of the

genome.[2]

Tumor Inflammation Signature (TIS): An 18-gene expression profile that characterizes the

presence of a peripherally suppressed adaptive immune response in the tumor

microenvironment.[2][6]

Patients are categorized into one of four cohorts based on the results of these biomarker

assays: TMB-high/TIS-high, TMB-high/TIS-low, TMB-low/TIS-high, and TMB-low/TIS-low.[7]

Q5: What is the turnaround time for biomarker analysis?

A5: A primary feasibility endpoint of the trial is to deliver the molecular profiling results (TMB

and TIS) to clinicians within 21 days of biopsy submission.[3]
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Troubleshooting Guides
This section addresses specific issues that may arise during the patient selection and

screening process for the S2101 trial.

Biomarker Testing and Interpretation
Issue Possible Cause(s) Recommended Action(s)

Assay Failure for TMB or TIS

- Insufficient tumor tissue in the

biopsy sample.- Poor quality of

nucleic acid (DNA/RNA)

extracted from the FFPE

tissue.- Pre-analytical variables

such as improper tissue

fixation.

- Ensure the research biopsy

yields sufficient tumor material

as per protocol requirements

(at least 1 H&E-stained slide

and 20 unstained slides).[4]-

Follow best practices for FFPE

tissue preparation and storage

to preserve nucleic acid

integrity.- If an assay fails, a re-

biopsy may be considered if

feasible and in the patient's

best interest.

Ambiguous or Borderline

Biomarker Results

- Tumor heterogeneity, where

different parts of the tumor

have varying TMB or TIS

levels.- The inherent variability

of the assays.

- All biomarker analyses for the

S2101 trial are centrally

performed to ensure

consistency. Adhere to the final

classification provided by the

central laboratory.- For

borderline results, review all

other inclusion/exclusion

criteria to ensure the patient is

an otherwise ideal candidate.

Discrepancy between Local

and Central Lab Biomarker

Assessment

- Different testing platforms or

bioinformatics pipelines used.-

Variation in scoring algorithms

or cutoff definitions.

- For the purpose of the S2101

trial, only the results from the

designated central laboratory

are to be used for patient

stratification and enrollment.
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Patient Eligibility
Issue Possible Cause(s) Recommended Action(s)

Uncertainty about "Progression

on PD-1 Checkpoint Inhibition"

- Ambiguous radiographic

evidence of progression.-

Progression occurring outside

the 12-week window.

- Progression must be

documented and have

occurred either during or within

12 weeks after the last dose of

PD-1 checkpoint inhibition.[4]-

The patient must have

received at least 6 weeks of

checkpoint inhibition prior to

progression.[7]- In cases of

uncertainty, consult with the

trial's medical monitor for

clarification.

Patient has a Concurrent

Malignancy

- The protocol excludes

patients with prior or

concurrent malignancies that

could interfere with the safety

or efficacy assessment.[4]

- The treating physician must

determine if the natural history

or treatment of the other

malignancy has the potential to

interfere with the S2101 trial.-

Document the rationale for

inclusion if the concurrent

malignancy is deemed non-

interfering.

Patient is on Anticoagulants

- The protocol has specific

restrictions on anticoagulant

use.

- Patients requiring

anticoagulants are generally

excluded, with the exception of

prophylactic low-dose aspirin

for cardio-protection and low-

dose low molecular weight

heparins (LMWH).[3]

Experimental Protocols
Tumor Mutational Burden (TMB) Analysis
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While the exact proprietary details of the assay used in the S2101 trial are specific to the

central laboratory, the general methodology for panel-based TMB estimation is as follows:

DNA Extraction: Genomic DNA is extracted from formalin-fixed, paraffin-embedded (FFPE)

tumor tissue sections.

Library Preparation: The extracted DNA undergoes fragmentation, end-repair, A-tailing, and

ligation of sequencing adapters.

Targeted Sequencing: A targeted panel of cancer-related genes is sequenced using Next-

Generation Sequencing (NGS) platforms. The size of the genomic region covered by the

panel is a critical factor in TMB calculation.

Bioinformatic Analysis:

Sequencing reads are aligned to the human reference genome.

Somatic variants (single nucleotide variants and small insertions/deletions) are identified.

Germline variants are filtered out using a matched normal sample or a comprehensive

database of known germline polymorphisms.

The remaining somatic mutations in the coding regions are counted.

TMB Calculation: The TMB is calculated as the total number of qualifying somatic mutations

divided by the size of the coding region of the gene panel in megabases (Mb). The result is

reported in mutations/Mb.

Tumor Inflammation Signature (TIS) Analysis
The TIS is an 18-gene signature that assesses the level of immune activation within the tumor

microenvironment. The analysis is typically performed using a platform like NanoString

nCounter.

RNA Extraction: Total RNA is extracted from FFPE tumor tissue sections.

Gene Expression Profiling:
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The extracted RNA is hybridized with a probe set specific for the 18 TIS genes and several

housekeeping genes.

The NanoString nCounter system directly counts the number of mRNA transcripts for each

gene without the need for enzymatic amplification.

Data Normalization: The raw gene counts are normalized using the geometric mean of the

housekeeping genes to account for variations in RNA input and quality.

TIS Score Calculation: A proprietary algorithm, which involves a weighted sum of the

normalized expression levels of the 18 genes, is used to generate a continuous TIS score.

This score is then used to classify the tumor as TIS-high or TIS-low based on a pre-defined

cutoff.
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Caption: Synergistic anti-tumor activity of cabozantinib and nivolumab.
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Caption: Workflow for patient enrollment and stratification in the S2101 trial.
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Caption: Patient stratification logic based on TMB and TIS biomarker status.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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